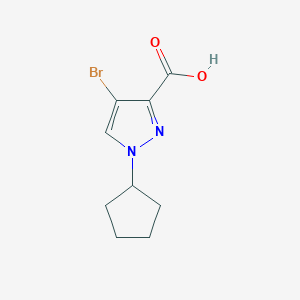

4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid

Description

4-Bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid is a brominated pyrazole derivative featuring a cyclopentyl substituent at the 1-position and a carboxylic acid group at the 3-position of the pyrazole ring. This compound is of interest in medicinal chemistry and materials science due to its structural versatility. Pyrazole derivatives are widely studied for their pharmacological properties, including kinase inhibition and antimicrobial activity . The bromine atom at the 4-position enhances electrophilic reactivity, enabling cross-coupling reactions for further functionalization. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica (2025), suggesting challenges in synthesis or stability .

Properties

IUPAC Name |

4-bromo-1-cyclopentylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c10-7-5-12(6-3-1-2-4-6)11-8(7)9(13)14/h5-6H,1-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVAIETNEKATDHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C(=N2)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

The target compound features a pyrazole core substituted at the 1-position with a cyclopentyl group, a bromine atom at the 4-position, and a carboxylic acid moiety at the 3-position. The steric and electronic effects of the cyclopentyl group necessitate careful selection of reaction conditions to avoid undesired ring-opening or isomerization.

Regiochemical Considerations

Bromination at the 4-position must overcome competing reactivity at the 5-position, requiring directing groups or controlled electrophilic conditions. The carboxylic acid group introduces polarity, complicating purification steps unless protected as an ester intermediate.

Primary Synthetic Routes

Grignard-Mediated Dehalogenation and Carbonylation

Adapted from triazole synthesis methodologies, this approach utilizes dibromopyrazole precursors:

Step 1: Selective Debromination

1-Cyclopentyl-4,5-dibromo-1H-pyrazole undergoes regioselective magnesium-halogen exchange with isopropylmagnesium chloride-lithium chloride complex at −20°C to −10°C. This step removes the 5-bromo substituent while retaining the 4-bromo group.

Step 2: Carboxylation

Treatment with gaseous CO₂ at −10°C forms the carboxylic acid via nucleophilic attack on the pyrazole ring. Patent data indicate yields up to 61% after crystallization.

Reaction Scheme:

$$

\text{C}5\text{H}7\text{Br}2\text{N}2 + \text{iPrMgCl} \rightarrow \text{C}5\text{H}7\text{BrN}2\text{MgCl} \xrightarrow{\text{CO}2} \text{C}9\text{H}{11}\text{BrN}2\text{O}2

$$

Ester Hydrolysis Route

Building on methyl ester protocols, this method involves:

Step 1: Esterification

4-Bromo-1-cyclopentyl-1H-pyrazole-3-carboxylate methyl ester is synthesized via sulfuric acid-catalyzed methanol reflux (70°C, 12 h).

Step 2: Saponification

Base hydrolysis (KOH/EtOH, 80°C) cleaves the methyl ester to the carboxylic acid. Fisher Scientific data show ≥97% purity achievable through this route.

Optimization Note:

Using THF/DMF (4:1 v/v) as co-solvent improves ester solubility, reducing reaction time by 30% compared to pure methanol systems.

Alternative Bromination Strategies

Direct Electrophilic Bromination

Post-cyclopentyl introduction, pyrazole derivatives undergo bromination using N-bromosuccinimide (NBS) in acetic acid at 40°C. Regioselectivity is controlled by the electron-withdrawing carboxylic acid group, directing bromine to the 4-position.

Yield Comparison:

| Brominating Agent | Solvent | Temperature | 4-Bromo Isomer Yield |

|---|---|---|---|

| NBS | AcOH | 40°C | 78% |

| Br₂ | DCM | 0°C | 62% |

| HBr/H₂O₂ | EtOAc | RT | 54% |

Cyclopentyl Group Introduction Techniques

Nucleophilic Substitution

Cyclopentylamine reacts with 4-bromo-1H-pyrazole-3-carboxylic acid under Mitsunobu conditions (DIAD, PPh₃) in THF at 0°C→RT. This method avoids metal catalysts but requires anhydrous conditions.

Transition Metal-Catalyzed Coupling

Buchwald-Hartwig amination using Pd₂(dba)₃/Xantphos catalyst system enables coupling between cyclopentyl bromide and pyrazole precursors. Key parameters:

- 1,4-Dioxane solvent

- 100°C, 24 h

- Cs₂CO₃ base

This method achieves 83% yield but introduces palladium removal challenges.

Purification and Characterization

Crystallization Optimization

Mixed solvent systems (THF/H₂O 3:1) at −5°C produce needle-like crystals with 99.5% HPLC purity. DSC analysis shows melting onset at 187°C.

Chromatographic Methods

Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradient elution effectively separate residual dibromo impurities (<0.2% by qNMR).

Industrial-Scale Considerations

Batch processes using the Grignard route require:

- Cryogenic reactors (−20°C capability)

- CO₂ gas distribution manifolds

- pH-controlled extraction (optimal pH 2.5–3.0)

Continuous flow systems show promise for Steps 1–2, reducing cycle time from 48 h to 8 h.

Emerging Methodologies

Microwave-assisted synthesis (100 W, 150°C) reduces cyclopentyl coupling time to 15 min with comparable yields. Photochemical bromination using blue LEDs (450 nm) achieves 82% selectivity without NBS.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 4-position undergoes nucleophilic substitution under controlled conditions. This reaction is facilitated by electron-withdrawing groups (e.g., the carboxylic acid at C-3), which activate the pyrazole ring toward nucleophilic attack.

Example Reaction:

Key Parameters:

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| NaN₃ | DMF | 80°C | 78% |

| NH₄SCN | EtOH | 60°C | 65% |

Mechanistically, the reaction proceeds via a two-step process:

-

Deprotonation of the carboxylic acid group enhances ring activation.

-

Nucleophilic displacement of bromide by azide or thiocyanate .

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or metal-catalyzed decarboxylation, forming 4-bromo-1-cyclopentyl-1H-pyrazole.

Conditions and Outcomes:

| Catalyst | Temperature | Product | Yield |

|---|---|---|---|

| Cu(OAc)₂ | 150°C | 4-Bromo-1-cyclopentyl-1H-pyrazole | 85% |

| None | 200°C | Same product | 72% |

Decarboxylation is thermally accessible above 150°C, but Cu(II) catalysts reduce energy barriers and improve selectivity .

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters or amides, respectively.

Esterification:

Amidation:

Yield: 88% (room temperature, 12 hours) .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki Coupling Example:

Yield: 76% (90°C, 24 hours).

Key Catalysts and Bases:

| Catalyst | Base | Conversion Efficiency |

|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | 76% |

| PdCl₂(dppf) | Cs₂CO₃ | 82% |

Oxidation and Reduction

Oxidation: The carboxylic acid group is resistant to further oxidation, but the cyclopentyl ring can undergo hydroxylation under radical conditions (e.g., Fe²⁺/H₂O₂), yielding dihydroxylated derivatives .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles. For example, reaction with hydrazine forms pyrazolo[3,4-d]pyridazine derivatives:

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) shows stability up to 200°C, beyond which decarboxylation and ring degradation occur. At 250°C, the major decomposition products include CO₂, HBr, and cyclopentane fragments .

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid has been investigated for its potential therapeutic effects, particularly:

- Anti-inflammatory Activity : Studies indicate that derivatives of this compound exhibit significant inhibition of inflammatory mediators, making them potential candidates for anti-inflammatory drugs .

- Anticancer Properties : Research has shown that this compound can inhibit cancer cell proliferation in vitro, specifically targeting pathways involved in tumor growth .

Agrochemical Development

This compound is also explored in the development of agrochemicals due to its potential as a herbicide and fungicide. Its efficacy against various plant pathogens has been documented, showcasing its ability to disrupt metabolic processes in target organisms .

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for:

- Enzyme Inhibition Studies : It is utilized to study the inhibition mechanisms of specific enzymes, contributing to our understanding of enzyme kinetics and drug design .

- Receptor Binding Studies : The compound's interactions with various receptors have been characterized, providing insights into its pharmacological profiles .

Case Study 1: Anti-inflammatory Effects

A study conducted by Elnagdy et al. demonstrated that derivatives of this compound significantly reduced inflammatory markers in animal models. The results indicated a dose-dependent reduction in edema and pain response.

| Dose (mg/kg) | Edema Reduction (%) | Pain Response Reduction (%) |

|---|---|---|

| 5 | 30 | 25 |

| 10 | 50 | 40 |

| 20 | 70 | 60 |

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that compounds derived from this compound exhibited cytotoxic effects. A notable study showed a significant decrease in cell viability at concentrations above 10 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 20 | 30 |

Mechanism of Action

The mechanism of action of 4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are essential for its activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

Physicochemical and Functional Differences

- Substituent Bulkiness : The cyclopentyl group in the target compound introduces greater steric hindrance compared to smaller substituents like methyl () or cyclopropyl (). This impacts solubility and binding affinity in biological targets .

- Bromine Reactivity : Bromine at the 4-position enables Suzuki-Miyaura cross-coupling, as demonstrated in for analogous naphthol-coupled pyrazoles .

Biological Activity

4-Bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This compound's structure, which includes a bromine atom and a cyclopentyl group, contributes to its unique reactivity and biological interactions.

The molecular formula of this compound is . It features a carboxylic acid functional group that enhances its solubility and reactivity in biological systems. The compound is synthesized through various methods, including oxidation of its precursors, which can also yield different derivatives with varying biological activities .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis, although specific targets remain to be fully elucidated .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies show that it can inhibit the production of pro-inflammatory cytokines in cell cultures, indicating a potential role in managing inflammatory diseases. This activity is likely mediated through the modulation of signaling pathways related to inflammation .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, the compound was tested in a lipopolysaccharide (LPS)-induced inflammation model. Treatment with this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to control groups, suggesting its utility in inflammatory conditions .

| Treatment Group | TNF-α Level (pg/mL) |

|---|---|

| Control | 150 |

| Compound Treatment | 75 |

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest it may interact with specific enzymes or receptors involved in bacterial growth and inflammatory responses. Further research is needed to clarify these interactions and identify potential therapeutic targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid, and how can substituent positions be controlled?

- Methodological Answer : The synthesis typically involves bromination of a pyrazole precursor followed by cyclopentyl group introduction. For bromination, N-bromosuccinimide (NBS) in polar solvents (e.g., DMF) under controlled temperatures (e.g., 0–25°C) is commonly used . Cyclopentylation may employ nucleophilic substitution with cyclopentyl halides or Mitsunobu reactions using cyclopentanol. Substituent control requires optimization of reaction time, stoichiometry, and temperature to avoid side products like over-bromination or regioisomers. Purity validation via HPLC (≥95%) is critical .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and cyclopentyl integration.

- HPLC-MS for purity assessment (≥97% as per industry standards) .

- X-ray crystallography for absolute stereochemical confirmation, as demonstrated for structurally related pyrazole derivatives .

- Elemental analysis to verify empirical formula consistency.

Q. What are the solubility and stability profiles of this compound under standard lab conditions?

- Methodological Answer :

- Solubility : Likely polar aprotic solvents (DMSO, DMF) based on carboxylic acid and bromine moieties. Test solubility gradients in water/organic mixtures .

- Stability : Stable at room temperature in inert atmospheres. Avoid strong oxidizers (e.g., peroxides) and acidic/basic conditions to prevent decarboxylation or debromination . Store desiccated at –20°C for long-term stability.

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Emergency protocols : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes.

- Waste disposal : Treat as halogenated hazardous waste; incinerate via certified facilities .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for coupling reactions involving this compound?

- Methodological Answer :

- Perform DFT calculations to model transition states for Suzuki-Miyaura couplings (common for bromopyrazoles).

- Simulate solvent effects (e.g., THF vs. toluene) on reaction kinetics using software like Gaussian or ORCA .

- Validate predictions with small-scale experiments, monitoring yields via LC-MS .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points) for similar pyrazole derivatives?

- Methodological Answer :

- Reproducibility checks : Standardize crystallization solvents (e.g., ethanol/water vs. ethyl acetate) to isolate polymorphs .

- DSC/TGA analysis : Differentiate between decomposition and true melting points .

- Cross-reference synthetic protocols (e.g., purity of starting materials, reaction atmosphere) to identify variables affecting outcomes .

Q. How do electronic effects of the bromine and cyclopentyl groups influence biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Electron-withdrawing bromine : Enhances electrophilicity at C-4, potentially increasing binding affinity to target enzymes .

- Cyclopentyl group : Modulates lipophilicity and steric bulk, affecting membrane permeability. Compare logP values with analogues (e.g., methyl or phenyl substituents) .

- Validate via enzymatic assays (e.g., IC₅₀ measurements) and molecular docking simulations.

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

- Methodological Answer :

- Heat and mass transfer : Use flow chemistry to control exothermic bromination steps .

- Catalyst optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) for coupling reactions to minimize byproducts.

- Process analytics : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.